molecular formula C10H14FNO B13344778 2-(2-Fluoroethoxy)-3,5-dimethylaniline

2-(2-Fluoroethoxy)-3,5-dimethylaniline

Katalognummer: B13344778
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: GCIIIQBBTFSBJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluoroethoxy)-3,5-dimethylaniline is an organic compound with the molecular formula C10H14FNO It is characterized by the presence of a fluoroethoxy group attached to an aniline ring, which is further substituted with two methyl groups at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with 2-fluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoroethoxy)-3,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoroethoxy)-3,5-dimethylaniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(2-Fluoroethoxy)-3,5-dimethylaniline involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, while the aniline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Fluoroethoxy)aniline: Similar structure but lacks the methyl groups at the 3 and 5 positions.

    2-(2-Fluoroethoxy)piperidine: Contains a piperidine ring instead of an aniline ring.

    2-(2-Fluoroethoxy)ethanol: Lacks the aniline moiety and has different chemical properties.

Uniqueness

2-(2-Fluoroethoxy)-3,5-dimethylaniline is unique due to the presence of both fluoroethoxy and dimethyl groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

2-(2-fluoroethoxy)-3,5-dimethylaniline

InChI

InChI=1S/C10H14FNO/c1-7-5-8(2)10(9(12)6-7)13-4-3-11/h5-6H,3-4,12H2,1-2H3

InChI-Schlüssel

GCIIIQBBTFSBJA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)N)OCCF)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.